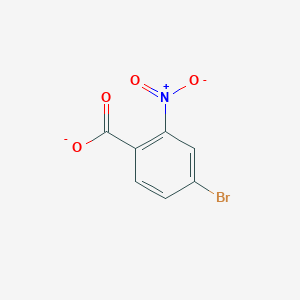

4-Bromo-2-nitrobenzoate

Beschreibung

Contextualization within Halogenated Aromatic Compounds Research

4-Bromo-2-nitrobenzoate, a substituted benzoic acid derivative, is a significant compound within the broader field of halogenated aromatic compounds. These compounds, characterized by a benzene (B151609) ring substituted with one or more halogen atoms, are fundamental building blocks in organic synthesis. The presence of the bromine atom and a nitro group on the benzene ring of this compound imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

Research into halogenated aromatic compounds often focuses on their reactivity and the influence of halogen substituents on the aromatic system. For instance, the bromine atom in this compound can be a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of new functional groups. chemicalbook.com The study of such reactions is crucial for developing new synthetic methodologies and accessing novel chemical structures. wur.nl

Significance of Nitrobenzoate Scaffolds in Advanced Organic Synthesis

Nitrobenzoate scaffolds, such as the one found in this compound, are of considerable importance in advanced organic synthesis. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards certain reactions and influences the regioselectivity of further substitutions. rsc.org This electronic effect is a key aspect of their utility in designing complex synthetic routes. rsc.org

Furthermore, the nitro group itself is a versatile functional group that can be transformed into other functionalities, most notably an amino group through reduction. This transformation is a cornerstone in the synthesis of many pharmaceuticals and other biologically active molecules. smolecule.com The combination of a nitro group and a carboxylic acid or its ester, as seen in nitrobenzoates, provides a bifunctional scaffold that allows for a wide range of chemical modifications, making them highly valuable in the construction of diverse molecular architectures. researchgate.net

Overview of Research Trajectories for this compound and its Derivatives

The research trajectories for this compound and its derivatives are primarily centered on their application as intermediates in the synthesis of complex organic molecules with potential biological activity. One significant area of investigation is their use in the synthesis of pharmaceutical compounds. For example, 4-bromo-2-nitrobenzoic acid is an intermediate in the synthesis of Lonafarnib, a potential anticancer agent. medchemexpress.compharmaffiliates.com

Derivatives of this compound are also being explored in the development of new therapeutic agents. For instance, methyl this compound has been used as a starting material in the synthesis of STING (stimulator of interferon genes) agonists, which have potential applications in cancer immunotherapy. acs.org Other research has focused on creating derivatives with various substitutions to explore their structure-activity relationships as inhibitors of biological targets like SPOP (speckle-type POZ protein), which is relevant in renal cell carcinoma. acs.org

The reactivity of the bromo and nitro groups allows for the creation of a diverse library of compounds. For example, the bromine atom can be displaced through reactions like the Sonogashira coupling, and the nitro group can be reduced to an amine, which can then undergo further reactions. acs.org These transformations enable the synthesis of a wide array of derivatives with varied electronic and steric properties, which are then studied for their potential applications in medicinal chemistry and materials science. researchgate.net

Interactive Data Table: Physicochemical Properties of 4-Bromo-2-nitrobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₄ | nbinno.com |

| Molecular Weight | 246.01 g/mol | |

| Melting Point | 165-169 °C | vwr.com |

| Boiling Point | 368.6 °C | |

| Density | 1.9 g/cm³ | |

| CAS Number | 99277-71-1 | nbinno.com |

Interactive Data Table: Synthesis of 4-Bromo-2-nitrobenzoic Acid

| Starting Material | Reagents | Conditions | Yield | Source |

| 2,5-dibromo-1-nitrobenzene | 1. Phenyllithium/THF, 2. DMF, 3. Jone's reagent | 1. -105 °C to -20 °C, 2. Ice-cooling to room temperature | 52% | |

| 4-bromo-2-nitrobenzonitrile | Sulfuric acid, water | 180 °C for 1.5 hours | 74% | acs.org |

| 4-bromo-2-nitrotoluene | Potassium permanganate (B83412) | Not specified | Good results | acs.org |

| 4-bromo-2-nitroaniline | Diazotization followed by hydrolysis and oxidation | Not specified | Not specified | |

| 4-Bromo-2-nitrophenol | Potassium permanganate in alkaline conditions | 80°C for 5 hours | 60-65% |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRHHEZLJGORGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrNO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Nitrobenzoate Scaffolds

Direct Synthetic Routes to 4-Bromo-2-nitrobenzoic Acid

The synthesis of 4-bromo-2-nitrobenzoic acid is not straightforward due to the specific substitution pattern required on the benzene (B151609) ring. The directing effects of the existing substituents play a crucial role in determining the feasibility and outcome of synthetic strategies.

Nitration Strategies, including Nitration of 2-Bromobenzoic Acid

Direct nitration of brominated benzoic acids is often challenging for producing the 4-bromo-2-nitro isomer in high yield. The electronic properties of the carboxyl (-COOH) and bromo (-Br) groups dictate the position of incoming electrophiles like the nitronium ion (NO₂⁺). The carboxyl group is a deactivating, meta-directing group, while the bromo group is a deactivating but ortho-, para-directing group.

When 2-bromobenzoic acid is nitrated, the principal product formed is 2-bromo-5-nitrobenzoic acid. For instance, reacting 2-bromobenzoic acid with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (below 5 °C) can yield 2-bromo-5-nitrobenzoic acid with high efficiency. Similarly, the nitration of 3-bromobenzoic acid primarily yields 5-bromo-2-nitrobenzoic acid.

A more successful, albeit indirect, approach that results in the desired 4-bromo-2-nitro substitution pattern involves the oxidation of a pre-functionalized precursor, 4-bromo-2-nitrotoluene. This method establishes the correct arrangement of the bromo and nitro groups before the methyl group is converted into the carboxylic acid.

Alternative Synthetic Pathways, such as those from Dibromo-nitrobenzene Precursors

The key steps of this synthesis are outlined below:

Lithium-Halogen Exchange and Formylation : A solution of 2,5-dibromo-1-nitrobenzene in tetrahydrofuran (B95107) (THF) is cooled to a very low temperature (-105 °C). Phenyllithium is added, which selectively replaces one of the bromine atoms with lithium. The resulting aryllithium intermediate is then treated with dimethylformamide (DMF) to introduce a formyl group (-CHO), which is a precursor to the carboxylic acid.

Oxidation : The intermediate aldehyde is oxidized to the corresponding carboxylic acid using a strong oxidizing agent, such as Jone's reagent (a solution of chromium trioxide in sulfuric acid).

Another documented alternative pathway is the hydrolysis of 4-bromo-2-nitrobenzonitrile.

| Step | Reactant(s) | Reagent(s) | Key Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|---|

| 1 | 2,5-dibromo-1-nitrobenzene | Phenyllithium, then DMF | THF solvent, -105 °C to -20 °C | 4-bromo-2-nitrobenzaldehyde (crude) | Not specified |

| 2 | Crude 4-bromo-2-nitrobenzaldehyde | Jone's Reagent | Acetone solvent, ice-cooling | 4-Bromo-2-nitrobenzoic acid | 52% (overall) |

Esterification Protocols for 4-Bromo-2-nitrobenzoate Derivatives

The conversion of 4-bromo-2-nitrobenzoic acid to its corresponding esters, 4-bromo-2-nitrobenzoates, is a fundamental transformation. This can be achieved through both traditional and more advanced chemical methods.

Conventional Esterification Methods

The most common conventional method for esterification is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester product. libretexts.orgsciencesnail.com For example, reacting 4-bromo-2-nitrobenzoic acid with methanol (B129727) under acidic catalysis yields methyl this compound.

Advanced Esterification Techniques

For substrates that may be sensitive to strong acids and high temperatures, or for sterically hindered alcohols, advanced esterification techniques offer milder and more efficient alternatives.

Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds under mild, often neutral pH conditions at room temperature, making it suitable for acid-sensitive substrates. rsc.org The carboxylic acid is activated by DCC, and DMAP acts as a highly effective acyl transfer catalyst. rsc.org

N-Bromosuccinimide (NBS) Catalysis : Research has shown that N-bromosuccinimide can act as an efficient, metal-free catalyst for the direct esterification of aryl carboxylic acids. semanticscholar.org This method is tolerant to air and moisture and allows for a simple synthetic and isolation procedure. semanticscholar.org

Zirconium-Based Catalysis : Certain zirconium complexes have been developed as moisture-tolerant Lewis acid catalysts for esterification. nih.gov These catalysts can effectively promote the reaction between carboxylic acids and alcohols under relatively mild conditions. nih.gov

Derivatization Strategies for this compound and its Precursors

The this compound scaffold possesses multiple reactive sites—the carboxylic acid (or ester) group, the bromo substituent, and the nitro group—that allow for a wide range of chemical derivatizations.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the this compound ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the nitro group which activates the benzene ring towards nucleophilic attack. This allows for the introduction of various functional groups by displacing the bromide ion. Common nucleophiles used in these reactions include amines and thiols. smolecule.com For instance, the reaction of 4-bromo-3-nitrobenzoate with potassium thiocyanate (B1210189) results in the substitution of the bromine atom with a thiocyanate group. brainly.com

These substitution reactions are typically carried out in the presence of a suitable catalyst and often a base. The specific conditions, such as the choice of solvent and temperature, can be optimized to achieve high yields of the desired substituted products.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 4-bromo-2-aminobenzoic acid and its derivatives. This transformation is a crucial step in the synthesis of many biologically active molecules. tandfonline.com

Several reducing agents can be employed for this purpose. A common and effective method involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation is another widely used method, where hydrogen gas is used in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com For example, the reduction of the nitro group in 4-bromo-2-nitrobenzoic acid can be achieved using iron and hydrochloric acid. The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. thieme-connect.de

| Reagent/Catalyst | Conditions | Product |

| Iron (Fe) and Hydrochloric Acid (HCl) | - | 4-Bromo-2-aminobenzoic acid |

| Hydrogen Gas (H₂) with Palladium on Carbon (Pd/C) | - | 4-bromo-2-aminobenzoate |

| Tin (Sn) and Hydrochloric Acid (HCl) | - | Amino group |

Coupling Reactions, including Suzuki-Miyaura and Negishi-type Cross-Couplings

The bromine atom on the this compound scaffold serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. nih.gov These reactions are fundamental in the synthesis of biaryl compounds, which are important structures in pharmaceuticals and materials science.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org While specific examples for this compound are not detailed in the provided results, the general applicability of Suzuki coupling to aryl bromides is well-established. nih.govlibretexts.org

Negishi-type Cross-Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. rsc.orgwikipedia.org 4-Bromo-2-nitrobenzoic acid has been shown to participate in Negishi-type coupling reactions with dimethylzinc, facilitated by a palladium-phosphine catalyst, to form biaryl compounds. chemicalbook.com This reaction is known for its high functional group tolerance, although the organozinc reagents can be sensitive to air and water. libretexts.orgwikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst and base | Biaryl compounds libretexts.org |

| Negishi | Organozinc reagent (e.g., dimethylzinc) | Palladium-phosphine catalyst | Biaryl compounds chemicalbook.com |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations, making it a versatile anchor point for further molecular elaboration. nbinno.com Two of the most common and important transformations are esterification and amide formation.

Esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding ester. nbinno.com For example, ethyl 2-bromo-4-nitrobenzoate can be synthesized from 2-bromo-4-nitrobenzoic acid. Conversely, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Amide Formation from 4-Bromo-2-nitrobenzoic Acid

The conversion of 4-bromo-2-nitrobenzoic acid to amides is a key synthetic step for creating a wide range of compounds with potential biological activity. nbinno.comtandfonline.com This transformation is typically achieved by reacting the carboxylic acid with an amine. To facilitate this reaction, the carboxylic acid is often activated. One common method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl. tandfonline.com For instance, reacting 4-bromo-2-nitrobenzoic acid with 3,5-dimethoxyaniline (B133145) in the presence of EDC HCl and ethanol (B145695) yields the corresponding amide. tandfonline.com Another approach involves the use of phosphorus oxychloride to promote the amidation reaction. google.com

| Amine | Coupling Agent/Promoter | Product |

| 3,5-dimethoxyaniline | EDC HCl | N-(3,5-dimethoxyphenyl)-4-bromo-2-nitrobenzamide tandfonline.com |

| DMF | Phosphorus oxychloride | N,N-dimethyl-4-bromo-2-nitrobenzamide google.com |

Heterocyclic Annulation Reactions, such as Thiadiazole Synthesis

4-Bromo-2-nitrobenzoic acid serves as a precursor for the synthesis of various heterocyclic compounds through annulation reactions. A notable example is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which are known to possess a broad spectrum of biological activities. nih.gov

The synthesis of 2-amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole (B13700390) is achieved by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide. nih.govsmolecule.comvulcanchem.com This reaction typically involves heating the two reactants together, followed by purification of the precipitated product. nih.gov The resulting thiadiazole compound contains the intact bromo and nitro-substituted phenyl ring, offering further opportunities for chemical modification.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. researchgate.net This includes the synthesis of intermediates like this compound.

One area of focus is the use of greener nitration processes. Traditional nitration methods often involve harsh and hazardous reagents like mixed acids (HNO₃/H₂SO₄). Alternative, more environmentally benign nitrating systems are being explored, such as mixtures of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O), which can offer high selectivity and easier reaction control. researchgate.net

Another green chemistry approach involves the use of novel activation methods to reduce energy consumption and waste. researchgate.net For the synthesis of related bromo-substituted compounds, methods that utilize the oxidation potential of bromine to reduce the amount of acid required have been developed, representing a more atom-economical and environmentally friendly process. chemrxiv.org While specific green synthesis routes for this compound were not extensively detailed in the search results, the general trend in chemical manufacturing is to adapt processes to be safer, more efficient, and less impactful on the environment. researchgate.netresearchgate.net This includes intensifying processes through continuous-flow reactors and implementing waste management strategies like bromine recovery systems.

Development and Application of Eco-Friendly Reagents and Solvents

The pursuit of sustainability in organic synthesis has led to significant research into replacing hazardous chemicals with greener alternatives. In the context of synthesizing and transforming this compound and related compounds, this involves a shift towards aqueous media, biodegradable solvents, and less toxic reagents.

A notable trend is the move away from environmentally hazardous chlorinated solvents like dichloromethane. rsc.org Research has demonstrated that for reactions such as bromofunctionalization, an excess of a reagent like acetic acid can sometimes serve as a replacement for such solvents. rsc.org A more sustainable approach involves the use of aqueous solvent systems. For instance, the selective reduction of aromatic nitro compounds, a key transformation for derivatives of the this compound scaffold, can be effectively carried out using reagents like indium in a mixture of ethanol and water. orgsyn.org Similarly, the reduction of the nitro group in intermediate compounds during the synthesis of bioactive molecules has been successfully performed using iron powder in water, a classic and greener method. tandfonline.com

Mechanochemistry, specifically ball milling, represents a significant advancement by enabling solvent-free reactions. rsc.orgrsc.org This technique uses mechanical force to induce chemical transformations, eliminating the need for solvents entirely. rsc.org The solvent-free reduction of esters to alcohols using sodium borohydride (B1222165) has been achieved through ball milling, showcasing a potent green chemistry protocol. rsc.org

In terms of reagents, efforts have been made to develop environmentally friendly nitration processes. A mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) has been described as a green nitrating system for the synthesis of precursors to compounds like 5-methyl-2-nitrobenzoic acid. researchgate.net This method offers high selectivity and easier control over the reaction rate. researchgate.net

The table below summarizes various eco-friendly reagents and solvents employed in transformations relevant to the this compound scaffold.

| Transformation | Reagent(s) | Solvent(s) | Key Finding |

| Nitro Group Reduction | Indium, Ammonium Chloride | Ethanol / Water | Provides a method for selective reduction of aromatic nitro compounds in an aqueous medium. orgsyn.org |

| Nitro Group Reduction | Iron Powder, Ammonium Chloride | Water | A standard, effective, and environmentally conscious method for reducing nitro groups. tandfonline.com |

| Ester Reduction | Sodium Borohydride | Solvent-free (Ball Milling) | Demonstrates a completely solvent-free method for the reduction of ester functionalities. rsc.org |

| Bromofunctionalization | N-Bromosuccinimide (NBS) | Solvent-free (Mechanochemical) | Avoids the use of catalysts and environmentally hazardous chlorinated solvents. rsc.org |

| Nitration | HNO₃ / Ac₂O | Acetic Anhydride | A green nitrating process with high substrate selectivity. researchgate.net |

Implementation of Sustainable Reaction Conditions and Catalysis

Sustainable reaction conditions and the use of efficient, recyclable catalysts are central to modern green chemistry. mdpi.com These approaches aim to reduce energy consumption, minimize waste, and enhance reaction efficiency.

As mentioned previously, mechanochemical methods like ball milling provide a powerful tool for conducting reactions under solvent-free conditions. rsc.orgrsc.org Another energy-efficient technique is the use of microwave irradiation, which can significantly shorten reaction times and often leads to higher yields compared to conventional heating. orientjchem.org The combination of recyclable clay catalysts, such as K-10 and KSF, with microwave irradiation under solvent-free conditions has been effectively used for reactions like the Cannizzaro disproportionation of aldehydes. orientjchem.org

The development of heterogeneous and recyclable catalysts is a cornerstone of sustainable catalysis. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. In nitration reactions, for example, zeolites like Zeolite beta have been employed as recyclable catalysts that afford high yields and good selectivity. researchgate.net For decarboxylation reactions, relevant to transformations of the benzoic acid moiety, a robust and recyclable silver-bismuth hybrid material (AgBi-HM) has been developed. rsc.org This heterogeneous catalyst proved highly active and stable over multiple cycles in the decarboxylation of 2-nitrobenzoic acid. rsc.org Copper salts have also been investigated for such reactions, though they showed lower efficacy. rsc.org

Furthermore, the implementation of continuous flow chemistry presents a sustainable alternative to traditional batch processing. Flow systems can improve heat and mass transfer, enhance safety, and allow for easier automation and scale-up. Notably, a simple packed-bed flow system enabled a solvent switch from the less desirable N,N-dimethylformamide (DMF) to the more environmentally acceptable acetonitrile (B52724) for the AgBi-HM catalyzed decarboxylation. rsc.org Mild reaction conditions are also a hallmark of sustainable methods, as seen in nucleophilic phosphine (B1218219) catalysis, which allows for diverse transformations to proceed under gentle conditions. acs.org

The table below provides an overview of sustainable reaction conditions and catalytic systems applicable to the synthesis and modification of this compound scaffolds.

| Reaction Condition/Catalyst | Application | Substrate/Reaction Type | Key Advantage(s) |

| Mechanochemistry (Ball Milling) | Solvent-free synthesis | Bromofunctionalization, Ester Reduction | Eliminates solvent use, high efficiency. rsc.orgrsc.org |

| Microwave Irradiation | Energy-efficient synthesis | Cannizzaro Reaction | Reduced reaction times, high yields. orientjchem.org |

| K-10 and KSF Clays | Recyclable heterogeneous catalysis | Cannizzaro Reaction | Green, recyclable catalysts for solvent-free reactions. orientjchem.org |

| Zeolite Beta | Recyclable heterogeneous catalysis | Nitration | Eco-friendly and easily regenerated catalyst. researchgate.net |

| Silver-Bismuth Hybrid (AgBi-HM) | Recyclable heterogeneous catalysis | Decarboxylation of 2-nitrobenzoic acid | Robust, highly active, and reusable ligand-free catalyst. rsc.org |

| Continuous Flow System | Process intensification | Decarboxylation | Enables switching to greener solvents and improves control. rsc.org |

| Iron Powder | Green reduction | Reduction of nitroarenes | Inexpensive, low toxicity, and effective in aqueous media. tandfonline.com |

Advanced Structural Analysis and Characterization of 4 Bromo 2 Nitrobenzoate Derivatives

Crystallographic Investigations

Crystallographic studies provide precise information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, offering insights into intermolecular interactions that govern the solid-state properties of these compounds.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the exact molecular structure of crystalline solids. For 4-bromo-2-nitrobenzoate derivatives, this method has been instrumental in confirming molecular geometries, identifying stereochemistry, and understanding conformational features.

For instance, the crystal structure of methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, a derivative, was determined to have an all-trans configuration of the RC=NNH2 backbone, leading to an extended molecular conformation. The dihedral angle between the 5-bromo-2-methoxyphenyl ring and the nitrophenyl ring in this compound is a mere 4.4 (3)°. iucr.org Similarly, in 4-bromo-N-(2-bromo-3-nitro-benzyl)-2-nitro-naphthalen-1-amine, the dihedral angle between the naphthalene (B1677914) system and the benzene (B151609) ring is 52.86 (8)°. nih.gov

In another derivative, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the central ester moiety is nearly planar. nih.gov The study of various adamantane-based ester derivatives of 2-oxopropyl benzoate (B1203000), which can be synthesized from related starting materials, also relies heavily on single-crystal X-ray diffraction for structural elucidation. mdpi.com The software packages SHELXS and SHELXL are commonly used for solving and refining these crystal structures. mdpi.com

Analysis of Crystal Packing and Lattice Parameters

The arrangement of molecules in a crystal, known as crystal packing, is stabilized by a network of intermolecular interactions. In derivatives of this compound, these interactions include hydrogen bonds, π–π stacking, and van der Waals forces.

In methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate, intramolecular N—H⋯O and C—H⋯O/N interactions are observed. Symmetry-related molecules are linked by C—H⋯O intermolecular interactions, and nearly face-to-face π–π stacking interactions are present with a centroid–centroid distance of 3.6121 (5) Å. iucr.org For 4-bromo-N-(2-bromo-3-nitro-benzyl)-2-nitro-naphthalen-1-amine, the crystal packing is characterized by extensive π–π interactions and C-H⋯O interactions. nih.gov The analysis of N-(4-bromophenyl)-4-nitrobenzamide reveals a nearly coplanar arrangement facilitating π-π stacking and a network of weak N-H⋯O and C-H⋯O hydrogen bonds.

The study of 4-bromo-4′-nitrobenzylidene aniline (B41778) (BNBA) revealed a (3+1)-dimensional incommensurately modulated structure. researchgate.net The crystal system and space group are crucial parameters determined in these studies. For example, 2-amino-4-methylpyridinium 4-nitrobenzoate (B1230335) crystallizes in the monoclinic system with a non-centrosymmetric space group Pc. researchgate.net

Below is a table summarizing the crystallographic data for a selection of related compounds.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Methyl 4-[(E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-nitrobenzoate | Monoclinic | P2₁/n | N—H⋯O, C—H⋯O, C—H⋯N, π–π stacking | iucr.org |

| 4-Bromo-N-(2-bromo-3-nitro-benzyl)-2-nitro-naphthalen-1-amine | Monoclinic | P2₁/c | C-H⋯O, π–π interactions | nih.gov |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P2₁/n | N/A | mdpi.com |

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate | Monoclinic | P2₁/c | C-H⋯O | nih.gov |

| (E)-4-(5-Bromo-2-hydroxystyryl)-1-methyl pyridinium (B92312) iodide (MBHPI) | Monoclinic | P2₁/c | C‒H…. I, C‒H…. O, Hydrogen bonding, π… π stacking | researchgate.net |

| Creatininium 4-nitrobenzoate (C4NB) | Orthorhombic | P2₁2₁2₁ | N__H⋯O, C__H⋯O | researchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the structure and functional groups present in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. ¹H and ¹³C-NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

For instance, in the ¹H-NMR spectrum of 4-bromo-4′-nitrobenzylidene aniline (BNBA), a singlet at δ 8.88 ppm is attributed to the proton of the imine group, confirming the formation of the Schiff base. researchgate.net The ¹H-NMR spectrum of a derivative, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, shows characteristic signals for the aromatic protons, as well as singlets for the hydroxyl, methoxy, and N-methyl protons. medcraveonline.com

The ¹³C-NMR spectrum of the same benzimidazole (B57391) derivative displays signals for the carboxylic acid carbon at δ 168.2 ppm and the two =C-N- carbons of the benzimidazole ring at δ 142.2 and 140.1 ppm. medcraveonline.com The ¹³C-NMR spectrum of BNBA also confirms the presence of different carbon environments. researchgate.net

The following table presents representative NMR data for derivatives of this compound.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 4-bromo-4′-nitrobenzylidene aniline (BNBA) | ¹H | CDCl₃ | 8.88 (s, 1H, CH=N), 8.44 (d, 2H), 8.24 (d, 2H), 7.70 (d, 2H), 7.38 (d, 2H) | researchgate.net |

| 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid | ¹³C | DMSO-d₆ | 168.2 (COOH), 142.2, 140.1 (C=N), 56.9 (OCH₃), 32.4 (N-CH₃) | medcraveonline.com |

| Methyl 3-(2-hydroxyethyl)-4-nitrobenzoate | ¹H | CDCl₃ | 8.03 (m, 1H), 7.97 (m, 2H), 3.96 (s, 3H), 2.62 (s, 3H) | cdc.gov |

| 3-(2-hydroxyethyl)-4-nitrobenzonitrile | ¹³C | CDCl₃ | 148.92, 134.42, 131.82, 122.26, 120.46, 114.44, 100.53, 17.23 | cdc.gov |

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the analysis of 4-bromo-4′-nitrobenzylidene aniline (BNBA), the FTIR spectrum shows a band at approximately 1594 cm⁻¹, and the FT-Raman spectrum shows a band at 1595 cm⁻¹, both attributed to the C=N stretching of the imine group. researchgate.net The asymmetric and symmetric stretching vibrations of the nitro group (–NO₂) appear around 1516 cm⁻¹ and 1353 cm⁻¹ in the FTIR spectrum, and at 1516 cm⁻¹ and 1339 cm⁻¹ in the FT-Raman spectrum, respectively. researchgate.net The C–Br stretching vibration is observed around 532 cm⁻¹ in the FTIR spectrum. researchgate.net

For 5-amino-2-nitrobenzoic acid, a related compound, the FTIR and FT-Raman spectra have been recorded and the observed frequencies assigned to different vibrational modes. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to support the assignment of experimental vibrational bands. nih.govisroset.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly useful for polar and large molecules, preventing their fragmentation during ionization.

ESI-MS has been used to confirm the molecular weight of derivatives of this compound. For example, the ESI-MS spectrum of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid showed peaks at m/z 376.95 (M⁺ + H) and 378.90 [(M⁺ + H) + 2], which is consistent with its calculated molecular weight and the isotopic pattern of bromine. medcraveonline.com In the study of 3-(fluoro-imidazolyl)pyridazine derivatives synthesized from methyl this compound, ESI-MS was used to record the mass spectra of the synthesized compounds. acs.org The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. For instance, in methyl 5-bromo-2-chloro-3-nitrobenzoate, fragmentation is dominated by the loss of halogen and nitro groups.

Conformational Analysis and Dihedral Angle Studies

The three-dimensional arrangement of substituents on the benzene ring in this compound derivatives is a critical determinant of their chemical reactivity and physical properties. Conformational analysis, particularly the study of dihedral angles through techniques like X-ray crystallography and computational modeling, provides detailed insights into the spatial orientation of the carboxylate and nitro functional groups relative to the aromatic ring.

Research findings indicate that the conformation of these derivatives is governed by a delicate balance between electronic effects, such as resonance stabilization, and steric hindrance between adjacent substituents. The ortho-positioning of the bulky nitro and carboxylate groups forces them to compete for space, often resulting in a non-coplanar arrangement with the benzene ring.

In derivatives of 2-nitrobenzoates, the nitro group is often twisted out of the plane of the benzene ring. For instance, in the related structure of 4-formyl-2-nitrophenyl benzoate, the nitro group forms a dihedral angle of 39.66 (12)° with the adjacent benzene ring. researchgate.net Similarly, in 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the nitro groups are twisted away from their respective rings by 11.6 (2)° and 35.03 (8)°. researchgate.net This twisting is a common feature to alleviate the steric strain with the neighboring ester group.

Conversely, when the nitro group is at the para-position, as in 2-amino-2-oxoethyl 4-nitrobenzoate, it experiences significantly less steric hindrance and lies nearly coplanar with the aromatic ring, exhibiting a dihedral angle of just 4.1 (1)°. nih.gov Computational studies on related benzamide (B126) derivatives, such as 4-bromo-N,N-dimethyl-2-nitrobenzamide, corroborate these findings. These analyses show that the nitro group tends to adopt a nearly coplanar arrangement to maximize conjugative stabilization with the aromatic π-system, but steric repulsion from adjacent groups can force it to twist.

The orientation of the ester group is also a key conformational feature. In many benzoate esters, the ester group itself is relatively planar but is twisted with respect to the aromatic ring. For example, in 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the central ester group is twisted away from the two substituted phenyl rings by 84.60 (9)° and 88.55 (9)°, respectively. researchgate.net

The following tables summarize key dihedral angle data from crystallographic studies of various related nitrobenzoate derivatives, illustrating the impact of substituent positioning on molecular conformation.

Table 1: Dihedral Angles of the Nitro Group in Benzoate Derivatives

| Compound Name | Dihedral Angle (°) (Nitro Group vs. Benzene Ring) | Reference |

|---|---|---|

| 2-Amino-2-oxoethyl 4-nitrobenzoate | 4.1 (1) | nih.gov |

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate (Ring 1) | 11.6 (2) | researchgate.net |

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate (Ring 2) | 35.03 (8) | researchgate.net |

| 4-Formyl-2-nitrophenyl benzoate | 39.66 (12) | researchgate.net |

| Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate | 17.5 (2) | iucr.org |

Table 2: Dihedral Angles of the Ester Group in Benzoate Derivatives

| Compound Name | Dihedral Angle (°) (Ester Group vs. Benzene Ring) | Reference |

|---|---|---|

| Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate | 14.4 (3) | iucr.org |

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate (vs. Chloro-substituted ring) | 84.60 (9) | researchgate.net |

| 4-Formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate (vs. Formyl-substituted ring) | 88.55 (9) | researchgate.net |

These structural data are fundamental for understanding the intermolecular interactions that dictate crystal packing and for rationalizing the chemical behavior of this class of compounds in various applications.

Computational and Theoretical Studies on 4 Bromo 2 Nitrobenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-bromo-2-nitrobenzoate systems. These calculations provide a theoretical framework for understanding and predicting chemical behavior.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are commonly employed to explore the electronic landscape of molecules like this compound. For instance, studies on analogous compounds such as 4-bromo-N,N-dimethyl-2-nitrobenzamide have utilized the B3LYP functional with the 6-311++G(d,p) basis set to determine preferred molecular geometries. Such analyses indicate that the nitro group tends to adopt a nearly coplanar arrangement with the benzene (B151609) ring, which maximizes conjugative stabilization within the aromatic π-system.

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. For related nitroaromatic compounds, HOMO-LUMO analysis has been used to visualize chemical reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) surface is another key output, which maps the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. tandfonline.com The electron-withdrawing nature of the nitro and bromo groups in this compound creates a significantly electrophilic aromatic system.

Table 1: Computed Properties of Methyl this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | PubChem nih.gov |

| Molecular Weight | 260.04 g/mol | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 258.94802 Da | PubChem nih.gov |

| Polar Surface Area | 72.1 Ų | PubChem nih.gov |

This data is computationally generated.

Theoretical models are effective in predicting the reactivity of this compound. DFT can be used to calculate reactivity descriptors like electrophilicity indices and Fukui functions, which pinpoint the most reactive sites within the molecule. tandfonline.com For example, in nucleophilic substitution reactions, these calculations can predict whether the bromine atom is a likely leaving group.

Furthermore, quantum chemical calculations can model entire reaction pathways, identifying transition states and determining activation energies. This is valuable for understanding reaction mechanisms, such as the reduction of the nitro group to an amine, a common transformation for this class of compounds. While specific modeling for this compound is not detailed in the search results, the methodology is well-established for similar molecules. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. While no specific MD studies on isolated this compound were found, this technique has been applied to derivatives of the compound to understand their interactions with biological macromolecules. For instance, MD simulations have been used to analyze how STING agonists derived from methyl this compound bind to their protein target. These simulations revealed how the introduction of different substituents affects the binding mode and can lead to conformational changes in the ligand or receptor, providing crucial insights for structure-based drug design. The results demonstrated that the rigidity of the molecular scaffold, originating from the this compound core, plays a significant role in these interactions.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery. Derivatives of this compound have been the subject of such studies. For example, amide compounds synthesized from methyl this compound have been investigated as potential inhibitors of the STING signaling pathway through molecular docking. ambeed.com These studies suggest that the compounds can bind directly to the STING protein, stabilizing its inactive conformation. ambeed.com Similarly, other derivatives have been docked into kinase domains, where the quinoline (B57606) ring (formed from the benzoate (B1203000) structure) occupies hydrophobic pockets and the bromine atom potentially forms halogen bonds.

Table 2: Application of Computational Methods to this compound Systems

| Computational Method | Application | Studied System |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reactivity prediction. | Analogs like 4-bromo-N,N-dimethyl-2-nitrobenzamide. |

| Molecular Dynamics (MD) | Analysis of binding modes and conformational changes. | STING agonists derived from methyl this compound. |

| Molecular Docking | Prediction of ligand-receptor binding poses and affinity. | STING protein inhibitors and kinase inhibitors. ambeed.com |

| Hirshfeld Surface Analysis | Visualization and analysis of intermolecular interactions. | Analogs like 2-bromo-4-nitroaniline (B50497). researchgate.net |

Computational Analysis of Intermolecular Interactions

The way molecules pack in a solid state is governed by intermolecular interactions. Computational methods are key to understanding these forces. For a derivative synthesized from 4-bromo-2-nitrobenzoic acid, 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, X-ray crystallography revealed that N—H⋯N intermolecular hydrogen bonds create a supramolecular network that stabilizes the crystal structure. researchgate.net

For other related compounds, such as 4-bromo-N,N-dimethyl-2-nitrobenzamide, computational analysis has highlighted the importance of both van der Waals forces and potential weak hydrogen bonds involving the oxygen atoms of the nitro group in determining the crystal packing. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in crystals. This method has been applied to similar structures like 2-bromo-4-nitroaniline to provide a detailed picture of all intermolecular interactions. researchgate.net These studies collectively show that hydrogen bonds and other weak interactions are crucial in defining the solid-state architecture of systems derived from this compound.

Supramolecular Chemistry and Intermolecular Interactions of 4 Bromo 2 Nitrobenzoate Scaffolds

Hydrogen Bonding Networks in Crystal Structures

O-H...O and N-H...O Interactions

The carboxylic acid group and the nitro group of the 4-bromo-2-nitrobenzoate moiety are key players in the formation of robust hydrogen bonding networks. The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen atoms of the nitro group are effective acceptors. This leads to the formation of strong O-H...O interactions.

In derivatives where amide or amine functionalities are present, N-H...O hydrogen bonds further embellish the supramolecular assembly. These interactions, where an N-H group donates a hydrogen to an oxygen acceptor (often from a carboxylate or nitro group), are crucial in linking molecules into extended chains or sheets. For instance, in related nitro-containing benzamides, N-H...O hydrogen bonds have been observed to generate C(4) chains of molecules.

A molecular recognition study involving a bromo-derivative of 3,5-dihydroxybenzoic acid highlighted the establishment of recognition between constituents through either O-H...N and/or O-H...N/C-H...O pairwise hydrogen bonds.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| O-H...O | Carboxylic acid -OH | Carboxylic acid C=O, Nitro -NO2 | Formation of dimers, chains, and sheets |

| N-H...O | Amine/Amide N-H | Carboxylic acid C=O, Nitro -NO2 | Linking molecules into extended networks |

C-H...O and N-H...N Contacts

In certain crystal structures of related compounds, weak C-H...O contacts link molecules into sheets. N-H...N contacts, although less common, can also contribute to the supramolecular assembly when suitable donor and acceptor sites are present.

Halogen Bonding Interactions and Their Influence on Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The bromine atom in the this compound scaffold is capable of participating in halogen bonds, which have emerged as a powerful tool in crystal engineering due to their directionality and tunable strength.

The interaction often involves the bromine atom and an oxygen or nitrogen atom from a neighboring molecule, such as the oxygen of a nitro or carbonyl group. The strength of this interaction is influenced by the polarizability of the halogen atom, with bromine being moderately polarizable. These interactions can be exploited to guide the assembly of molecules into desired architectures. For instance, Br...O contacts have been observed to be influential in directing crystal packing.

The interplay between hydrogen bonding and halogen bonding is a key aspect of crystal engineering with this compound derivatives. The ability to utilize both types of interactions provides a versatile approach to designing complex solid-state structures.

Aromatic Stacking Interactions, including π-π Stacking

Aromatic stacking, particularly π-π stacking, is another crucial non-covalent interaction that governs the crystal packing of this compound derivatives. This interaction arises from the attractive force between the π-electron clouds of adjacent aromatic rings. The presence of both an electron-donating bromo group and an electron-withdrawing nitro group on the benzene (B151609) ring can influence the nature of these stacking interactions.

In the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, extensive π-π interactions involving both the naphthalene (B1677914) and benzene rings are observed, with centroid-centroid distances ranging from 3.5295 (16) to 3.9629 (18) Å. These interactions play a vital role in linking the molecules into a three-dimensional array.

Studies on p-nitrobenzoate guests within a supramolecular cage have provided insights into the nature of aromatic stacking interactions. The electrostatic interactions between aromatic rings in a stacked geometry are influenced by the substituents, with electron-withdrawing groups like the nitro group affecting the repulsion between π-electron densities.

Formation of Supramolecular Assemblies, such as Sheets, Chains, Dimers, and Oligomers

The interplay of the aforementioned non-covalent interactions—hydrogen bonding, halogen bonding, and π-π stacking—leads to the formation of a variety of supramolecular assemblies in the solid state of this compound derivatives.

Dimers: Carboxylic acid functionalities on the this compound scaffold can readily form robust dimers through pairs of O-H...O hydrogen bonds.

Chains: Hydrogen bonds, particularly N-H...O interactions, can link molecules in a head-to-tail fashion, resulting in the formation of one-dimensional chains.

Sheets: A combination of hydrogen bonds and weaker C-H...O interactions can extend the supramolecular assembly into two dimensions, forming sheets.

Three-Dimensional Networks: The concurrent action of hydrogen bonding, halogen bonding, and π-π stacking interactions can lead to the formation of intricate three-dimensional networks. In some cases, these can result in complex structures with interpenetration patterns.

The specific architecture adopted is a delicate balance of the strengths and geometries of the various intermolecular interactions.

Crystal Engineering Approaches Utilizing this compound Derivatives

The this compound scaffold is a versatile building block in crystal engineering. By modifying the functional groups attached to the benzoate (B1203000) core, it is possible to systematically tune the intermolecular interactions and thus control the resulting solid-state architecture.

The predictability of hydrogen bonding and the directionality of halogen bonding make them particularly useful tools in the rational design of cocrystals and other multicomponent crystalline materials. For example, the combination of a carboxylic acid with a pyridine-containing molecule can lead to the formation of a reliable acid...pyridine heterosynthon.

Applications of 4 Bromo 2 Nitrobenzoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

As a readily available and reactive building block, 4-bromo-2-nitrobenzoate and its corresponding acid are pivotal in multi-step synthetic sequences targeting high-value chemical products across various industries.

4-Bromo-2-nitrobenzoic acid is a well-documented intermediate in the synthesis of Lonafarnib, a farnesyltransferase inhibitor investigated as a potential anticancer agent. lookchem.commedchemexpress.compharmaffiliates.comchemicalbook.comlookchem.com The synthesis leverages the compound's structure to build the complex framework of the final drug molecule, which is designed to target specific enzymes involved in cancer cell proliferation. lookchem.com

While this compound is crucial for Lonafarnib, its isomer, 2-bromo-4-nitrobenzoic acid, serves as a synthetic intermediate for Bicalutamide. tcichemicals.com Bicalutamide is a non-steroidal androgen receptor antagonist used in the treatment of hormone-sensitive cancers like prostate cancer. tcichemicals.com The synthesis of Bicalutamide analogues has also been explored using this isomeric precursor. nih.gov

| Pharmaceutical Agent | Precursor Compound | Therapeutic Class | Reference |

|---|---|---|---|

| Lonafarnib | 4-Bromo-2-nitrobenzoic acid | Anticancer (Farnesyltransferase inhibitor) | lookchem.commedchemexpress.compharmaffiliates.comchemicalbook.com |

| Bicalutamide | 2-Bromo-4-nitrobenzoic acid (Isomer) | Anticancer (Androgen receptor antagonist) | tcichemicals.com |

The utility of this compound extends to the agrochemical industry, where it functions as a precursor for herbicides and fungicides. nbinno.com Its structure is incorporated into more complex molecules designed to control the growth of weeds and prevent fungal diseases on crops. nbinno.com The compound's reactivity allows for its use in the synthesis of a diverse range of agrochemicals through reactions that build upon its core structure. lookchem.com For instance, it is a known precursor for 4-benzoyl isoxazole (B147169) derivatives, which are utilized as herbicides. lookchem.com

The chemical framework of this compound is also relevant in the production of coloring agents. Related compounds, such as 4-bromo-2-nitrophenylacetic acid and 3-nitro-4-bromobenzoic acid, are important intermediates in the synthesis of various dyes and pigments. chembk.comgoogle.com The methyl ester of its isomer, 2-bromo-4-nitrobenzoic acid methyl ester, is also employed as an intermediate in the manufacturing of dyes. chemimpex.com The chromophoric properties often associated with nitroaromatic compounds make this class of molecules valuable starting points for creating vibrant and stable colorants.

The strategic placement of the bromo and nitro groups makes this compound an excellent substrate for creating complex, multi-substituted aromatic compounds. pressbooks.publibretexts.org The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki couplings. lookchem.com These reactions allow for the precise formation of new carbon-carbon bonds by coupling the aromatic ring with various organometallic reagents. lookchem.com This methodology is fundamental in modern organic synthesis for constructing biaryl compounds and other complex architectures that are core structures in pharmaceuticals and materials science. The ability to selectively functionalize the molecule at different positions is key to building intricate molecular frameworks from a relatively simple starting material. pressbooks.publibretexts.org

Contributions to Medicinal Chemistry Research

Beyond its role as a passive building block, the this compound scaffold is actively used in medicinal chemistry research to design and synthesize novel bioactive molecules.

In the field of drug discovery, 4-bromo-2-nitrobenzoic acid has been selected as a starting scaffold for the development of novel kinase inhibitors. semanticscholar.orgnih.gov Kinases are critical enzymes in cell signaling pathways, and their deregulation is implicated in diseases like cancer. nih.gov Researchers have used this compound to synthesize series of derivatives aimed at inhibiting specific kinases. semanticscholar.orgnih.gov

A notable example is its use in creating a new class of fibroblast growth factor receptor-1 (FGFR1) inhibitors. semanticscholar.orgnih.gov In one study, 4-bromo-2-nitrobenzoic acid was the starting point for synthesizing a library of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which were then tested for their ability to inhibit FGFR1 in non-small cell lung cancer cell lines. semanticscholar.orgnih.gov Furthermore, the ester form, methyl this compound, served as a key precursor in the synthesis of a novel radiotracer designed for positron emission tomography (PET) imaging of Bruton's tyrosine kinase (BTK), a significant target for treating autoimmune diseases and B-cell malignancies. nih.gov

| Target Class | Specific Target | Research Application | Starting Material | Reference |

|---|---|---|---|---|

| Kinase Inhibitors | Fibroblast Growth Factor Receptor-1 (FGFR1) | Development of inhibitors for non-small cell lung cancer | 4-Bromo-2-nitrobenzoic acid | semanticscholar.orgnih.gov |

| Biological Modulators | Bruton's Tyrosine Kinase (BTK) | Synthesis of a PET imaging radiotracer | Methyl this compound | nih.gov |

Investigation of Enzyme Inhibition Mechanisms

The structural characteristics of this compound, particularly the presence of electron-withdrawing nitro and bromo groups, make it and its derivatives subjects of interest in the study of enzyme inhibition. Research has shown that compounds derived from or related to this compound can interact with various enzymes, modulating their activity through specific molecular pathways.

One significant area of investigation involves its role in targeting transporters associated with drug resistance in cancer. For instance, 4-bromo-2-nitrobenzoic acid has been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2. The ABCG2 transporter is known to play a critical role in the pharmacokinetics of anticancer drugs, and its inhibition can help overcome multidrug resistance in cancer cells.

Furthermore, 4-bromo-2-nitrobenzoic acid serves as a crucial starting material for the synthesis of more complex, targeted enzyme inhibitors. tandfonline.com A notable example is the development of novel inhibitors for the Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase implicated in the proliferation of non-small cell lung cancer. tandfonline.com By using 4-bromo-2-nitrobenzoic acid as a scaffold, researchers have designed and synthesized a series of benzamide (B126) derivatives that effectively inhibit the FGFR1 enzyme. tandfonline.com Molecular docking studies suggest that derivatives can form hydrogen bonds with key amino acid residues like Glu486 and Ala488 in the hinge region of the FGFR1 protein. tandfonline.com

Derivatives such as 2-Amino-5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazole (B13700390) are also explored for their potential to enhance enzyme inhibition, possibly through mechanisms that improve membrane permeability. vulcanchem.com While direct and extensive studies on this compound itself as a primary inhibitor are specific, its utility as a precursor is well-documented in the development of potent and selective enzyme inhibitors for therapeutic applications. tandfonline.commedchemexpress.comchemicalbook.com

Exploration of Bioactive Derivatives

This compound is a versatile precursor in the synthesis of a wide array of bioactive derivatives with potential applications in medicine and agriculture. Its chemical structure allows for strategic modifications, leading to compounds with diverse pharmacological and biological activities. vulcanchem.com

A prominent example of its application is as a key intermediate in the synthesis of Lonafarnib, a farnesyltransferase inhibitor investigated as a potential anticancer agent. medchemexpress.comchemicalbook.com Farnesyltransferase is a critical enzyme in signaling pathways related to cell proliferation, making its inhibition a target for cancer therapy.

In another targeted therapeutic approach, 4-bromo-2-nitrobenzoic acid was the foundational molecule for creating a series of novel inhibitors against Fibroblast Growth Factor Receptor 1 (FGFR1) for the treatment of non-small cell lung cancer. tandfonline.com The synthesis involved coupling the acid with 3,5-dimethoxyaniline (B133145), followed by reduction of the nitro group and subsequent reaction with various sulfonyl chlorides to produce a library of benzamide derivatives. tandfonline.com One of the most promising compounds from this series, designated C9, demonstrated significant inhibitory effects on multiple lung cancer cell lines with FGFR1 amplification, with IC₅₀ values in the low micromolar range. tandfonline.com

Beyond oncology, derivatives of this compound have been explored for other activities. It serves as an intermediate in the synthesis of drugs such as antihistamines, analgesics, and anti-inflammatory agents. nbinno.com Furthermore, thiadiazole derivatives synthesized from 4-bromo-2-nitrobenzoic acid have shown potential as bioactive molecules with insecticidal and fungicidal properties.

The table below summarizes key bioactive derivatives synthesized from this compound and their evaluated activities.

| Derivative Class | Starting Material | Target/Application | Investigated Activity | Reference |

| Farnesyltransferase Inhibitors | 4-Bromo-2-nitrobenzoic acid | Cancer Therapy | Intermediate for Lonafarnib synthesis | medchemexpress.comchemicalbook.com |

| FGFR1 Inhibitors | 4-Bromo-2-nitrobenzoic acid | Non-small cell lung cancer | Inhibition of FGFR1 kinase, IC₅₀ ~1.25-2.31 µM | tandfonline.com |

| ABCG2 Modulators | 4-Bromo-2-nitrobenzoic acid | Multidrug Resistance | Inhibition of ABCG2 transporter | |

| Thiadiazole Derivatives | 4-Bromo-2-nitrobenzoic acid | Agrochemicals | Insecticidal, Fungicidal | |

| 5-HT1A Receptor Agonists | 4-Bromo-2-nitrobenzoic acid | Neurological Disorders | Treatment of depression and anxiety | nbinno.com |

Applications in Materials Science Research

The unique electronic and structural properties of this compound make it a valuable building block in materials science. Its reactivity allows for its incorporation into more complex molecular and supramolecular structures, enabling the development of new functional materials. cymitquimica.com

Development of Functional Materials

This compound serves as a key intermediate in the synthesis of advanced organic materials. The presence of multiple reactive sites—the carboxylic acid, the bromine atom, and the nitro group—allows for a variety of chemical transformations. For example, it can undergo coupling reactions, such as the Negishi coupling, to form biaryl compounds. These biaryl structures are fundamental units in the design of materials with specific optical and electronic properties, including organic light-emitting diodes (OLEDs) and liquid crystals.

The compound is also used as a general building block for creating complex molecules and polymers. nbinno.com Its derivatives can be designed to self-assemble into ordered structures, a key principle in the bottom-up fabrication of nanomaterials. The ability to precisely control molecular architecture through intermediates like this compound is crucial for tailoring the bulk properties of a material.

Crystal Engineering for Specific Material Properties

Crystal engineering focuses on designing and controlling the formation of crystalline solids with desired physical and chemical properties. In this context, the functional groups of this compound and its isomers play a critical role. The nitro group, being a strong electron-withdrawing group and a good hydrogen bond acceptor, is particularly important.

Studies on related nitrobenzoate compounds demonstrate that the nitro group facilitates intermolecular interactions such as π-π stacking. These non-covalent interactions are fundamental in directing the assembly of molecules into specific crystal lattices. For example, research on 4-bromophenyl 4-nitrobenzoate (B1230335), a structural analogue, has provided insights into the formation of hand-twisted helical crystals, a unique morphology with potential applications in chiral separations and nonlinear optics. nih.gov The precise arrangement of molecules, governed by interactions involving the bromo and nitro substituents, dictates the final properties of the crystalline material. nih.gov

The table below details the crystallographic data for the related compound, 4-Bromophenyl 4-nitrobenzoate, illustrating the type of structural information crucial for crystal engineering.

| Parameter | Value | Reference |

| Compound | 4-Bromophenyl 4-nitrobenzoate | nih.gov |

| Molecular Formula | C₁₃H₈BrNO₄ | nih.gov |

| Space Group | P 2₁ 2₁ 2₁ | nih.gov |

| a (Å) | 3.845 | nih.gov |

| b (Å) | 11.650 | nih.gov |

| c (Å) | 27.482 | nih.gov |

| α, β, γ (°) | 90.00 | nih.gov |

| Z | 4 | nih.gov |

Photochemical Applications of Nitrobenzoate Derivatives

The photochemistry of nitroaromatic compounds, including nitrobenzoate derivatives, is a rich field with diverse applications. The nitro group can undergo various transformations upon irradiation with light, leading to novel chemical reactions and the formation of new functional products. acs.org

A significant photochemical reaction involving nitroaromatics is the intramolecular hydrogen abstraction by the excited nitro group. tandfonline.com This process is famously exploited in the use of o-nitrobenzyl groups as photolabile protecting groups in organic synthesis. tandfonline.comrsc.org Upon UV irradiation, o-nitrobenzylidene derivatives can rearrange to form o-nitrosobenzoate esters. rsc.orgrsc.org These nitroso compounds can then be oxidized to the corresponding o-nitrobenzoates, providing a method for creating partially protected molecules, such as carbohydrates, with high regioselectivity. rsc.orgrsc.org

Furthermore, the photoreduction of nitroarenes is another important application. uni-regensburg.de In the presence of a photosensitizer and a hydrogen donor, the nitro group can be reduced to an amino group. This transformation is valuable in organic synthesis and has been studied in the context of photocatalysis, where materials like titanium dioxide (TiO₂) are used to facilitate the reaction under visible light. uni-regensburg.de More recent research has also uncovered novel photoreactions, such as the reaction of photo-excited nitrobenzene (B124822) derivatives with thiols to generate sulfonamides, expanding the synthetic utility of these photochemical processes. tandfonline.com

Utility in Agrochemical Research, including Pesticide Degradation Models

This compound and related nitroaromatic compounds are significant in agrochemical research, both as building blocks for active ingredients and as subjects in the study of pesticide fate and degradation. nbinno.comnih.gov Some sources claim that 4-bromo-2-nitrobenzoic acid itself can be used as a herbicide and fungicide. nbinno.com

Nitroaromatic compounds serve as precursors in the synthesis of a wide range of pesticides. nih.gov For example, nitrophenols are starting materials for pesticides like parathion. nih.gov The chemical reactivity of compounds like 4-bromo-2-chlorophenyl 4-nitrobenzoate makes them useful in the production of specialty agrochemicals. evitachem.com

The study of pesticide degradation is crucial for assessing the environmental impact of agricultural practices. whiterose.ac.uk Halogenated nitroaromatic compounds are components of, or are structurally related to, several pesticides. Understanding their transformation in the environment is key to building accurate degradation models. whiterose.ac.uk A relevant case study is the degradation of the organophosphate pesticide profenofos (B124560). One of its primary degradation products is 4-bromo-2-chlorophenol (B165030), a compound structurally very similar to the core of this compound. evitachem.comresearchgate.net The hydrolysis of the pesticide yields this phenol, which can then be further utilized by soil microorganisms. researchgate.net Studying the fate of such metabolites helps in predicting the persistence and potential toxicity of pesticide residues in soil and water.

Models of pesticide degradation often involve tracking the formation and disappearance of key metabolites. The degradation pathway of profenofos to 4-bromo-2-chlorophenol provides a useful model for how a compound containing a 4-bromo-phenyl moiety might behave and what types of transformation products could be expected. researchgate.net

Emerging Research Frontiers and Future Directions

Novel Catalytic Transformations

The reactivity of the aryl bromide in 4-bromo-2-nitrobenzoate makes it an excellent substrate for a variety of catalytic cross-coupling reactions, which are fundamental to modern organic synthesis. Research is actively exploring the expansion of its catalytic repertoire beyond established methods.

One of the key applications involves palladium-catalyzed reactions. sigmaaldrich.com It is known that 4-bromo-2-nitrobenzoic acid undergoes Negishi-type coupling reactions with organozinc reagents in the presence of a palladium-phosphine catalyst. sigmaaldrich.comchemicalbook.com This transformation is crucial for creating new carbon-carbon bonds, allowing for the attachment of various alkyl or aryl groups to the benzoate (B1203000) core.

Future research is directed towards utilizing other powerful palladium-catalyzed cross-coupling reactions. Based on the reactivity of similar aryl bromides, it is anticipated that this compound derivatives will be effective partners in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), and Buchwald-Hartwig aminations (with amines). innospk.comgoogle.com The development of catalysts that are tolerant of the electron-withdrawing nitro group is a key area of investigation, as this group can sometimes interfere with catalytic cycles. The successful application of these reactions would significantly streamline the synthesis of complex pharmaceutical and materials science targets.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Application |

|---|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Pd-phosphine complex | C-C | Synthesis of alkylated/arylated benzoic acids |

| Suzuki Coupling | Boronic acid (R-B(OH)₂) | Pd complex + Base | C-C | Formation of biaryl compounds |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd complex + Base | C-C | Synthesis of substituted styrenes and cinnamates |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd complex + Base | C-N | Synthesis of N-aryl amines and derivatives |

Advanced Synthetic Methodologies

The role of this compound as a fundamental building block is driving the development of more sophisticated and efficient synthetic strategies. nbinno.com Researchers are moving beyond traditional solution-phase chemistry to explore methodologies that offer higher throughput, easier purification, and novel molecular architectures.

A significant advancement is the adaptation of this scaffold for solid-phase synthesis. While not yet documented for this compound itself, a closely related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, has been successfully used as a precursor for the solid-support synthesis of 1,4-benzodiazepine-2,3-dione libraries. nih.gov This approach, involving steps like nucleophilic displacement, acylation, and reduction-cyclization on a polymer resin, allows for the rapid generation of numerous derivatives for screening. nih.gov Adapting this compound for similar polymer-supported syntheses is a promising future direction, enabling its use in combinatorial chemistry to accelerate drug discovery.

Furthermore, the compound serves as a key intermediate in multi-step syntheses of complex targets. For instance, it is a known precursor in the synthesis of Lonafarnib, a farnesyltransferase inhibitor with potential anticancer activity. chemicalbook.com The development of streamlined, high-yield synthetic routes from readily available starting materials like 4-amino-2-nitrobenzoic acid remains a focus of process chemistry research. chemicalbook.com

| Methodology | Starting Material (Example) | Key Transformation | Product | Advantage |

|---|---|---|---|---|

| Sandmeyer-type Reaction | 4-Amino-2-nitrobenzoic acid | Diazotization followed by substitution with bromide | 4-Bromo-2-nitrobenzoic acid | Utilizes inexpensive starting materials |

| Esterification | 4-Bromo-2-nitrobenzoic acid | Reaction with an alcohol (e.g., methanol) | Methyl this compound | Protects/modifies the carboxylic acid group |

| Solid-Phase Synthesis (Projected) | Polymer-supported this compound | Sequential reactions on a solid support | Libraries of complex heterocycles | High-throughput synthesis and purification |

Exploration of New Biological Activities and Targets

While 4-bromo-2-nitrobenzoic acid is well-established as an intermediate in the synthesis of various pharmaceuticals, there is a growing interest in exploring the intrinsic biological activities of its novel derivatives. chemicalbook.comnbinno.com The molecule combines two pharmacologically relevant motifs: a bromo-aromatic system and a nitro-aromatic system.

The compound is a building block for drugs including antihistamines, painkillers, anti-inflammatory agents, and 5-HT1A receptor agonists used to treat depression and anxiety. nbinno.com Its utility in synthesizing the anticancer agent Lonafarnib highlights its importance in oncology research. chemicalbook.com

Future research aims to design and synthesize new derivatives that target different biological pathways. The nitro group is a known pharmacophore that can be enzymatically reduced within cells to produce reactive nitrogen species, leading to oxidative stress and cytotoxicity. This mechanism is the basis for the antimicrobial and antiparasitic activity of many nitro-aromatic drugs. The bromo substituent, commonly found in marine natural products, can enhance lipophilicity and membrane permeability, and often contributes to potent biological effects, including antimicrobial and anticancer activities. The combination of these two groups suggests that novel derivatives of this compound could be investigated as:

Antimicrobial agents: Targeting drug-resistant bacteria or fungi through redox cycling mechanisms.

Anticancer therapeutics: Acting as hypoxia-activated prodrugs, where the nitro group is reduced in the low-oxygen environment of tumors to release a cytotoxic agent.

Enzyme inhibitors: Where the substituted benzene (B151609) ring serves as a scaffold to interact with the active sites of specific enzymes.

Integration with Modern Materials Science Platforms

The unique functionalities of this compound make it a highly attractive candidate for the design of advanced functional materials. Its integration into platforms like functional polymers and metal-organic frameworks (MOFs) is an emerging frontier.

Functional Polymers: The molecule can be incorporated into polymers in several ways. The carboxylic acid group allows it to be used as a monomer for the synthesis of polyesters and polyamides. The bromo and nitro groups would then be pendant functionalities along the polymer chain, imparting specific properties. For example, the bromine atom can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of well-defined polymer brushes from a surface functionalized with a this compound derivative. Furthermore, derivatives of this compound could be used to create electroactive or conductive polymers, where the strong electron-withdrawing nature of the nitro group can be used to tune the electronic properties of the material. researchgate.netekb.egmetu.edu.tr

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The carboxylic acid group of this compound makes it an ideal organic linker for MOF synthesis. nih.govscispace.com A MOF built using this linker would feature pores decorated with both bromo and nitro functionalities. These groups can serve as active sites for selective gas adsorption (e.g., CO₂ capture), act as catalysts for organic transformations, or function as recognition sites for chemical sensors. researchgate.net The ability to precisely position these functional groups within a crystalline framework opens up possibilities for designing highly tailored materials for specific applications in separation, catalysis, and sensing.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 4-Bromo-2-nitrobenzoate?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation, as the compound is harmful via inhalation, skin contact, and ingestion . For spills, use inert absorbents (e.g., vermiculite) and dispose of waste in accordance with hazardous material protocols. Always consult the Material Safety Data Sheet (MSDS) for specific first-aid measures, such as flushing eyes or skin with water for 15 minutes post-exposure .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : A common synthesis involves nitration of 4-bromobenzoate derivatives followed by esterification. For example, methyl this compound can be synthesized via flash chromatography (hexanes/EtOAc) after nitration, achieving ~90% yield. Reduction steps using SnCl₂·2H₂O in EtOAc/DCM (1:1) require careful stoichiometric control to avoid over-reduction . Monitor reaction progress via TLC or HPLC to confirm intermediate purity.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Identify nitro (NO₂) stretches near 1520–1350 cm⁻¹ and ester carbonyl (C=O) bands at ~1700 cm⁻¹ .